molecular formula C8H20ClNO B3250994 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride CAS No. 2060063-34-3

2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride

Cat. No.: B3250994
CAS No.: 2060063-34-3
M. Wt: 181.70
InChI Key: RLXBJGJCRZTEMO-UHFFFAOYSA-N
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Description

2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes an amino group, an ethyl group, and a methyl group attached to a pentanol backbone. This compound is often utilized in various scientific applications due to its stability and reactivity .

Scientific Research Applications

2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride is widely used in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride typically involves the reaction of 2-methyl-3-ethylpentan-3-ol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpentan-3-ol hydrochloride
  • 2-Amino-3-ethylpentan-3-ol hydrochloride
  • 2-Amino-3-ethyl-2-methylbutan-3-ol hydrochloride

Uniqueness

2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in research and industrial applications where precise chemical behavior is required .

Properties

IUPAC Name

2-amino-3-ethyl-2-methylpentan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-5-8(10,6-2)7(3,4)9;/h10H,5-6,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBJGJCRZTEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(C)(C)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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